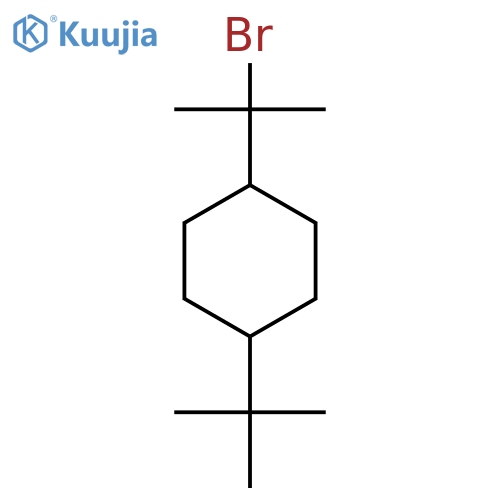Cas no 2137627-23-5 (1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane)

1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane 化学的及び物理的性質
名前と識別子
-
- 1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane
- EN300-1132367
- 2137627-23-5
-
- インチ: 1S/C13H25Br/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14/h10-11H,6-9H2,1-5H3
- InChIKey: VVDYHWFUQIQCRM-UHFFFAOYSA-N
- SMILES: BrC(C)(C)C1CCC(C(C)(C)C)CC1
計算された属性
- 精确分子量: 260.11396g/mol
- 同位素质量: 260.11396g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 180
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- XLogP3: 5.4
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1132367-0.25g |
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane |
2137627-23-5 | 95% | 0.25g |
$748.0 | 2023-10-26 | |
| Enamine | EN300-1132367-1g |
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane |
2137627-23-5 | 95% | 1g |
$813.0 | 2023-10-26 | |
| Enamine | EN300-1132367-0.1g |
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane |
2137627-23-5 | 95% | 0.1g |
$715.0 | 2023-10-26 | |
| Enamine | EN300-1132367-1.0g |
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane |
2137627-23-5 | 1g |
$0.0 | 2023-06-09 | ||
| Enamine | EN300-1132367-10g |
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane |
2137627-23-5 | 95% | 10g |
$3500.0 | 2023-10-26 | |
| Enamine | EN300-1132367-0.05g |
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane |
2137627-23-5 | 95% | 0.05g |
$683.0 | 2023-10-26 | |
| Enamine | EN300-1132367-5g |
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane |
2137627-23-5 | 95% | 5g |
$2360.0 | 2023-10-26 | |
| Enamine | EN300-1132367-0.5g |
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane |
2137627-23-5 | 95% | 0.5g |
$781.0 | 2023-10-26 | |
| Enamine | EN300-1132367-2.5g |
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane |
2137627-23-5 | 95% | 2.5g |
$1594.0 | 2023-10-26 |
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane 関連文献
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
1-(2-bromopropan-2-yl)-4-tert-butylcyclohexaneに関する追加情報
1-(2-Bromopropan-2-yl)-4-Tert-Butylcyclohexane: A Comprehensive Overview
1-(2-Bromopropan-2-yl)-4-Tert-butylcyclohexane is a complex organic compound with the CAS number 2137627-23-5. This compound is notable for its unique structure, which combines a cyclohexane ring with a tert-butyl group and a 2-bromopropan-2-yl substituent. The molecule's structure plays a crucial role in its chemical reactivity and potential applications in various fields, including materials science and pharmaceuticals.
The cyclohexane ring serves as the central framework of this compound, providing stability and rigidity to the molecule. The tert-butyl group, attached at the 4-position of the cyclohexane ring, contributes to the compound's steric bulk, which can influence its solubility and reactivity. Meanwhile, the 2-bromopropan-2-yl group, located at the 1-position, introduces a bromine atom into the structure, enhancing the compound's potential for undergoing various substitution reactions.
Recent studies have highlighted the importance of such brominated cyclohexane derivatives in the development of advanced materials. For instance, researchers have explored their use as precursors for synthesizing high-performance polymers and elastomers. The bromine atom in 1-(2-bromopropan-2-yl)-4-Tert-butylcyclohexane acts as a reactive site, enabling it to participate in nucleophilic substitution reactions. This property makes it a valuable intermediate in organic synthesis.
In addition to its role in materials science, 1-(2-Bromopropan-2-yl)-4-Tert-butylcyclohexane has shown promise in pharmaceutical research. Its unique structure allows it to interact with biological systems in specific ways, potentially leading to novel drug delivery systems or therapeutic agents. For example, studies have demonstrated that this compound can serve as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles.
The synthesis of 1-(2-Bromopropan-2-yl)-4-Tert-butylcyclohexane typically involves multi-step organic reactions. One common approach is the bromination of a suitable cyclohexane derivative followed by subsequent functionalization to introduce the tert-butyl group. The optimization of these reaction conditions has been an active area of research, with scientists focusing on improving yields and minimizing side reactions.
From an environmental standpoint, understanding the degradation pathways of 1-(2-Bromopropan-2-yl)-4-Tert-butylcyclohexane is essential for assessing its impact on ecosystems. Recent research has shown that this compound undergoes biodegradation under specific conditions, reducing its persistence in the environment. However, further studies are needed to fully characterize its environmental fate and toxicity.
In conclusion, 1-(2-Bromopropan-2-yl)-4-Tert-butylcyclohexane (CAS No: 2137627-23-5) is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it an invaluable tool for researchers working on innovative materials and pharmaceuticals. As advancements in synthetic chemistry continue to unfold, this compound is likely to find even more applications in the coming years.
2137627-23-5 (1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane) Related Products
- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)
- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)
- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)
- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)
- 131570-57-5(Boc-D-Dab(Fmoc)-OH)
- 1807416-42-7(2-Fluoro-3-iodopyridine-5-acrylic acid)
- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)
- 885187-19-9((2E)-2-(4-chlorobenzenesulfonyl)-3-4-(2,3-dimethylphenyl)piperazin-1-ylprop-2-enenitrile)
- 1487353-57-0(4-(1-methyl-1H-pyrazol-5-yl)phenylboronic acid)




